2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-21(23-17-9-5-6-10-17)15-24-19-13-7-4-8-16(19)14-20(22(24)26)29(27,28)18-11-2-1-3-12-18/h1-4,7-8,11-14,17H,5-6,9-10,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMQJQIJRNTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multiple steps One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide The dihydroquinolinone core is synthesized separately and then coupled with the sulfonamide under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted sulfonamides.
Scientific Research Applications
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects. The dihydroquinolinone core and the cyclopentylacetamide moiety also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-oxo-1,2-dihydroquinoline and indole derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
Sulfonamide Group: The benzenesulfonyl group distinguishes it from most analogs in , which typically feature hydroxyacetamide or aryl substituents. Sulfonamides are known for their strong hydrogen-bonding capacity and use in carbonic anhydrase inhibitors (e.g., acetazolamide) .
Side Chain : The N-cyclopentylacetamide group offers moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with polar substituents in analogs like Compound 38 ([2-hydroxy-acetamido] acetic acid), which may limit blood-brain barrier penetration .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a synthetic organic molecule notable for its complex structure, which includes a quinoline core, a benzenesulfonyl group, and a cyclopentylacetamide moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and cytotoxic effects.
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The presence of various functional groups in its structure suggests a range of possible chemical reactivities, which may contribute to its biological activity.
Anti-inflammatory Properties
Preliminary studies indicate that compounds with structural similarities to This compound exhibit significant anti-inflammatory properties. In particular, compounds containing the sulfonamide moiety have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
A study evaluating various derivatives found that certain cyclic imides demonstrated 71.2% to 82.9% edema inhibition relative to standard anti-inflammatory drugs like celecoxib and diclofenac . The efficacy of these compounds was assessed through in vivo models, revealing their potential as effective anti-inflammatory agents.
Cytotoxic Effects
The cytotoxic activity of This compound was evaluated using a full NCI 59 cell line panel assay. The results indicated weak positive cytotoxic effects at a concentration of 10 µM , with a percentage growth inhibition (GI %) ranging from 2/59 to 5/59 when compared to the reference drug imatinib, which exhibited a GI % of 20/59 . This suggests that while the compound may possess some cytotoxic properties, further optimization may be necessary to enhance its efficacy.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. It is hypothesized that it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the benzenesulfonyl group is believed to enhance the compound's ability to interact with COX enzymes selectively, potentially leading to improved anti-inflammatory efficacy .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with modifications in their functional groups can significantly alter their biological activity. For instance:
| Compound Name | Anti-inflammatory Activity (%) | Cytotoxicity (GI %) |
|---|---|---|
| Celecoxib | 85.6 | N/A |
| Diclofenac | 83.4 | N/A |
| Compound A | 71.2 | 5/59 |
| Compound B | 82.9 | 4/59 |
Case Studies
Several case studies have explored the biological activities of related compounds:
- Study on COX Inhibition : A study demonstrated that cyclic imides bearing benzenesulfonamide moieties exhibited high selectivity against COX-2 with selectivity indices (SI) ranging from 55.6 to 333.3 , indicating potential for targeted anti-inflammatory therapy .
- Cytotoxicity Assessment : Another study assessed various derivatives' cytotoxicity across multiple cancer cell lines, highlighting the need for further investigation into structural modifications that could enhance selectivity and potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
